molecular formula C8H15NS B6240097 6-thia-9-azaspiro[4.5]decane CAS No. 85392-90-1

6-thia-9-azaspiro[4.5]decane

Cat. No.: B6240097
CAS No.: 85392-90-1
M. Wt: 157.3
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Description

6-thia-9-azaspiro[4.5]decane is a heterocyclic compound that has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties. This compound belongs to the class of azaspiro compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-thia-9-azaspiro[4.5]decane can be achieved through a one-pot three-component reaction. This involves the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions typically involve refluxing the mixture in benzene to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-thia-9-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azaspiro framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

6-thia-9-azaspiro[4

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its biological activities, including anticancer properties.

    Medicine: Potential use in developing new therapeutic agents due to its unique biological properties.

    Industry: Could be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-thia-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells . The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

6-thia-9-azaspiro[4.5]decane can be compared with other azaspiro compounds, such as:

    1-thia-4-azaspiro[4.5]decane: Similar structure but different substitution pattern.

    8-thia-1-azaspiro[4.5]decane: Another azaspiro compound with a different sulfur and nitrogen positioning.

The uniqueness of 6-thia-9-azaspiro[4

Properties

CAS No.

85392-90-1

Molecular Formula

C8H15NS

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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